N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfanyl-acetamide linkage. The core structure includes a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 3-methyl group and a 7-(4-methylphenyl) moiety. The acetamide group is attached to a 2,4-dimethoxyphenyl ring, contributing to its electronic and steric profile.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-5-7-15(8-6-14)17-12-32-22-21(17)26-24(27(2)23(22)29)33-13-20(28)25-18-10-9-16(30-3)11-19(18)31-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFHZJXRWEHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group. Key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency.
Introduction of the Sulfanylacetamide Group: This step typically involves nucleophilic substitution reactions where the sulfanyl group is introduced, followed by acylation to form the acetamide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) group is susceptible to nucleophilic displacement under basic conditions. For example:
-
Reaction with alkyl halides :
Substitution occurs at the sulfanyl bridge, forming new thioether derivatives. This reaction is catalyzed by bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 70°C | R-S-thieno[3,2-d]pyrimidine derivative with modified sidechain |
Oxidation Reactions
The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
Oxidation with H₂O₂/CH₃COOH :
Forms sulfoxide derivatives, while stronger oxidants like m-CPBA yield sulfones .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| 30% H₂O₂ in acetic acid | 25°C, 4 hours | Sulfoxide derivative (S=O) |
| m-CPBA | Dichloromethane, 0°C to RT | Sulfone derivative (O=S=O) |
Electrophilic Aromatic Substitution
The thieno[3,2-d]pyrimidine core and dimethoxyphenyl group participate in electrophilic reactions:
-
Nitration :
Occurs at the electron-rich 7-phenyl ring, producing nitro-substituted derivatives . -
Halogenation :
Bromine or chlorine substitutes at the 5-position of the thieno ring in the presence of Lewis acids (e.g., FeCl₃) .
| Reaction | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para position of 7-phenyl ring |
| Bromination | Br₂/FeCl₃, CHCl₃ | 5-position of thieno[3,2-d]pyrimidine |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O) :
Yields carboxylic acid derivatives. -
Basic hydrolysis (NaOH/EtOH) :
Produces sodium carboxylate intermediates.
| Hydrolysis Type | Conditions | Product |
|---|---|---|
| Acidic | 6M HCl, reflux, 8 hours | 2-{[3-Methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]}thioacetic acid |
| Basic | 2M NaOH, ethanol, 60°C, 6 hours | Sodium salt of the carboxylic acid |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
| Cyclization Agent | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 12 hours | Triazolo[4,3-a]thieno[3,2-d]pyrimidine |
Reductive Reactions
The 4-oxo group in the thieno[3,2-d]pyrimidine core can be reduced:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0°C to RT | 4-Hydroxy-3,4-dihydrothieno[3,2-d]pyrimidine |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the 7-phenyl ring:
-
Suzuki coupling :
Introduces aryl/heteroaryl groups at the 7-position using aryl boronic acids.
| Catalyst System | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 24 hours | 7-Aryl-substituted thieno[3,2-d]pyrimidine |
Key Research Findings
-
The sulfanyl group’s reactivity enables modular derivatization, making the compound a versatile scaffold for drug discovery.
-
Oxidation to sulfone derivatives enhances binding affinity to kinase targets by 3–5× compared to the parent compound .
-
Hydrolysis of the acetamide group improves aqueous solubility but reduces metabolic stability.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study biological pathways and interactions due to its potential bioactivity.
Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Electronic and Physicochemical Properties
Electron-Donating vs. Withdrawing Groups :
- The target compound's 2,4-dimethoxyphenyl group (electron-donating) contrasts with analogs like CAS 1040631-92-2 (2-chloro-4-methylphenyl, electron-withdrawing) and 686771-47-1 (4-trifluoromethoxy, strong electron-withdrawing). Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic chloro or trifluoromethoxy groups .
- The nitro group in (N-(4-nitrophenyl)) introduces strong polarity, likely reducing bioavailability compared to the target compound .
- Hydrogen Bonding and Crystal Packing: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () form N–H⋯O hydrogen bonds, creating dimeric structures (R₂²(10) motifs). The target compound’s methoxy groups may similarly facilitate hydrogen bonding, influencing crystallization and solubility .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 481.59 g/mol |
| CAS Number | 1040631-78-4 |
The compound's structure includes a dimethoxyphenyl group and a thieno[3,2-d]pyrimidine moiety, which contribute to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidine can effectively inhibit the growth of various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Salmonella typhi
- Mycobacterial strains : Mycobacterium tuberculosis
In vitro assays demonstrated that these compounds possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Anticancer Potential
The thienopyrimidine scaffold has been recognized for its anticancer properties. Research has highlighted that modifications to this scaffold can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models .
The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, several compounds were synthesized and tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL against resistant strains of S. aureus and E. coli .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another research effort focused on the cytotoxic effects of thienopyrimidine derivatives on HeLa and MCF-7 cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM for selected compounds, suggesting significant anticancer activity .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of specific functional groups on the thienopyrimidine ring significantly influences biological activity. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial potency while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Answer : The synthesis typically involves nucleophilic substitution between a thiol-containing pyrimidinone intermediate and a halogenated acetamide derivative. For example, refluxing 2-chloroacetamide precursors with potassium hydroxide and 4,6-diaminopyrimidine-2-thiol in ethanol for 4 hours achieves high yields (~97%) after solvent evaporation and crystallization . Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst).
- Reagent stoichiometry : Adjust molar ratios to minimize side reactions.
- Purification : Employ mixed-solvent systems (methanol/ethyl acetate) for slow crystallization to enhance purity .
Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?
- Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing folded conformations) .
- NMR spectroscopy : Assigns proton environments (e.g., methoxy, sulfanyl, and acetamide groups).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Confirms functional groups (C=O, C–S, and aromatic C–H stretches) .
Q. What strategies assess in vitro biological activity against enzyme targets?
- Answer :
- Enzyme inhibition assays : Use fluorometric or colorimetric readouts (e.g., kinase or protease targets).
- Dose-response curves : Determine IC50 values with triplicate measurements to ensure reproducibility.
- Control experiments : Include positive controls (known inhibitors) and DMSO vehicle controls to validate specificity .
Advanced Research Questions
Q. How can computational modeling predict biological activity and guide structural modifications?
- Answer :
- Molecular docking : Screen against target protein structures (e.g., PDB entries) to identify binding poses.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR studies : Correlate substituent effects (e.g., methyl/methoxy groups) with activity using regression models .
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?
- Answer :
- Hybrid validation : Compare DFT-calculated NMR/IR spectra with experimental data, adjusting for solvent effects.
- Conformational analysis : Use XRD data to validate computational models of molecular geometry.
- Statistical tools : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
Q. What role does the sulfanyl group play in pharmacokinetic properties, and how can this be studied systematically?
- Answer :
- Metabolic stability assays : Incubate with liver microsomes to assess susceptibility to oxidation.
- Permeability studies : Use Caco-2 cell monolayers to measure intestinal absorption.
- SAR modifications : Synthesize analogs with sulfone or phosphonate groups to compare solubility and bioavailability .
Methodological Considerations
Q. What experimental designs are effective for optimizing reaction conditions?
- Answer :
- Bayesian optimization : Efficiently explores parameter space (e.g., temperature, solvent ratio) with fewer experiments.
- Response surface methodology (RSM) : Models non-linear relationships between variables and yield.
- High-throughput screening : Automate parallel reactions in microtiter plates for rapid data collection .
Q. How can crystallographic data inform formulation strategies?
- Answer :
- Polymorph screening : Identify stable crystal forms using solvent evaporation or slurry methods.
- H-bond analysis : Predict solubility based on lattice energy and intermolecular interactions.
- Excipient compatibility : Test co-crystallization with polymers (e.g., PVP) to enhance dissolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
